molecular formula C16H22OS B13086923 Cyclohexyl(1-(phenylthio)cyclopropyl)methanol

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol

Cat. No.: B13086923
M. Wt: 262.4 g/mol
InChI Key: LUHWZZGVAYNZMN-UHFFFAOYSA-N
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Description

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol (CAS 127560-56-9) is a chiral alcohol derivative with the molecular formula C16H22OS and a molecular weight of 262.41 g/mol . Its unique structure, which features a cyclohexyl group and a phenylthio-substituted cyclopropane ring, makes it a valuable intermediate in advanced organic synthesis . This compound is primarily used as a key building block for the preparation of complex molecules in pharmaceutical and agrochemical research . The presence of both the cyclohexyl and cyclopropyl moieties enhances the molecule's steric and electronic properties, enabling selective functionalization during synthesis . The phenylthio (SPh) group is a particularly versatile functional handle, facilitating further transformations such as nucleophilic substitutions or oxidation to sulfoxides and sulfones, which can dramatically alter the compound's reactivity and physical properties . Furthermore, the well-defined chiral centers and the conformational restraint offered by the cyclopropane ring make this compound especially useful in asymmetric synthesis, where it can provide a high degree of stereocontrol in the formation of target molecules . Its stability and well-defined reactivity profile have established it as a reliable building block for advanced synthetic applications . Related chemical structures featuring cycloalkyl linkers and cyclopropyl groups have demonstrated significant research value in medicinal chemistry, for instance, in the pharmacophore-based design of bioactive molecules such as mitofusin activators, which are being investigated for neurodegenerative diseases . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H22OS

Molecular Weight

262.4 g/mol

IUPAC Name

cyclohexyl-(1-phenylsulfanylcyclopropyl)methanol

InChI

InChI=1S/C16H22OS/c17-15(13-7-3-1-4-8-13)16(11-12-16)18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2

InChI Key

LUHWZZGVAYNZMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol typically involves the following steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of Phenylthio Group: The phenylthio group can be introduced via a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.

    Attachment of Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of Methanol Moiety: The methanol moiety can be introduced through a reduction reaction, where a carbonyl compound is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The phenylthio group can be reduced to a phenyl group using reducing agents such as Raney nickel or lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Raney nickel in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)ketone).

    Reduction: Formation of a phenyl group (e.g., cyclohexyl(1-phenylcyclopropyl)methanol).

    Substitution: Formation of substituted cyclopropyl derivatives (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)azide).

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development Potential

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol shows promise as a lead compound in drug development due to its potential biological activity. Compounds with similar structures have been studied for their ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests that this compound could be utilized in designing drugs with modified metabolic profiles, potentially leading to improved pharmacokinetics and therapeutic effects.

2. Therapeutic Areas

The compound may be particularly relevant in the following therapeutic areas:

  • Pain Management : Its structural characteristics may allow it to interact with pain pathways or receptors.
  • Obesity Treatment : Similar compounds have been investigated for antagonizing neuropeptide Y receptors, which are involved in appetite regulation .
  • Mental Health Disorders : As an inhibitor of monoamine reuptake, it may have applications in treating conditions such as depression or anxiety .

Research indicates that this compound may exhibit significant biological activity. Interaction studies are necessary to elucidate its binding affinity with various biological targets, particularly those involved in drug metabolism. The compound's unique structure could enhance its interaction with specific enzymes or receptors, leading to potential therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

Reaction TypeReagentsConditions
OxidationChromium trioxide, KMnO₄Acetic acid, water
ReductionRaney nickel, lithium aluminum hydrideEthanol, tetrahydrofuran
SubstitutionSodium azide, sodium methoxidePolar aprotic solvents

These synthetic routes highlight the versatility of the compound and its potential for further modifications to enhance biological activity or alter pharmacological properties .

Mechanism of Action

The mechanism of action of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents attached to the cyclopropane ring or the alcohol moiety. Key comparisons include:

Compound Substituents Physical State Melting Point/Boiling Point Synthetic Yield Reference
Phenyl(1-(phenylthio)cyclopropyl)methanone Phenyl, phenylthio, ketone White solid 70–71°C 64%
(1-(4-Bromophenyl)cyclopropyl)methanol 4-Bromophenyl, methanol Not specified Not reported Purity ≥98%
1-(1-(phenylthio)cyclopropyl)ethanone Phenylthio, acetyl group Yellow solid Not reported 88%
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol Cyclohexyl, phenylthio, methanol Not reported Not reported Not reported N/A
  • Electronic Effects: The phenylthio group (−SPh) in the target compound is electron-withdrawing, which contrasts with the electron-donating cyclohexyl group. This duality may influence reactivity in nucleophilic or electrophilic reactions compared to 1-(1-(phenylthio)cyclopropyl)ethanone, where the ketone group enhances electrophilicity .

Reactivity and Stability

  • Thermal Stability : Cyclopropane rings are strain-prone, but the phenylthio group may stabilize the ring via conjugation. For example, 2-(1-(phenylthio)cyclopropyl)oxirane undergoes selective transformations, suggesting similar stability in the target compound .
  • C–C Cleavage : Compounds like N-(but-2-yn-1-yl)-4-methyl-N-(2-oxo-2-(1-(phenylthio)cyclopropyl)ethyl)benzenesulfonamide undergo C–C cleavage under dual activation, a reactivity that may extend to the target compound under acidic or basic conditions .

Key Research Findings

  • Synthetic Flexibility : The phenylthio group enables diverse functionalization, as seen in the synthesis of carboxymethyl esters (84–88% yield) via tandem oxidation-esterification .
  • Spectroscopic Data : HRMS and FTIR data for analogues (e.g., ν = 1745 cm⁻¹ for carbonyl stretches) provide benchmarks for characterizing the target compound’s functional groups .
  • Applications : Cyclopropane derivatives are pivotal in medicinal chemistry (e.g., enzyme inhibitors) and materials science (e.g., polymer precursors) due to their strained reactivity .

Biological Activity

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol is a complex organic compound with significant potential for biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a cyclopropyl moiety substituted with a phenylthio group, and a hydroxymethyl functional group. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of approximately 226.35 g/mol. The unique structural components contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₃H₁₈OS
Molecular Weight226.35 g/mol
IUPAC NameThis compound

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism such as cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of many therapeutic compounds, and inhibition can lead to altered pharmacokinetics of drugs.

  • Inhibition of Cytochrome P450 : Similar compounds have shown the ability to inhibit CYP enzymes, suggesting that this compound may exhibit similar inhibitory effects. This property could be harnessed for designing drugs with specific metabolic profiles.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Research indicates that compounds with similar structures may have cytotoxic effects on cancer cell lines, warranting further investigation into their use as anticancer agents.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effects of structurally related compounds on cancer cells demonstrated significant cytotoxicity, leading to apoptosis in several cancer cell lines. The findings suggest that this compound may also possess similar anticancer properties due to its structural analogies.
  • Enzyme Interaction Studies : In vitro assays have been conducted to assess the binding affinity of this compound to various CYP enzymes. Results indicated a moderate inhibition profile, suggesting its potential role as a modulator of drug metabolism.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structure Features Unique Aspects
CyclohexaneSimple cyclic alkaneLacks functional groups
PhenethylthiolContains phenethyl and thiol groupsSimpler structure without cyclopropane
CyclopropanemethanolContains cyclopropane and alcoholLacks the phenylthio group
2-Cyclopropyl-6-methylphenolContains cyclopropane and phenolic structureDifferent substitution pattern

This comparison highlights the unique combination of structural features in this compound that may enhance its reactivity and biological interactions compared to simpler analogs.

Q & A

(Basic) What synthetic strategies are effective for preparing Cyclohexyl(1-(phenylthio)cyclopropyl)methanol, and how do reaction parameters impact yield?

Methodological Answer:
The synthesis typically involves cyclopropane ring formation followed by functionalization. For example, thiol-ene reactions or nucleophilic substitution with phenylthiol groups can introduce the phenylthio moiety. Evidence from analogous compounds shows that cyclopropane rings are formed via [2+1] cycloaddition using diazo compounds or transition-metal catalysis . Key parameters include:

  • Temperature : Lower temperatures (0–25°C) minimize side reactions in cyclopropane synthesis .
  • Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) improves regioselectivity during cyclopropane ring closure .
  • Yield Optimization : Yields for related cyclopropyl-thioether derivatives range from 70–90% when using stoichiometric thiols and controlled pH (~7–8) .

Table 1 : Representative Reaction Conditions for Cyclopropyl-Thioether Derivatives

SubstrateThiol SourceCatalystYield (%)Reference
CyclopropanonePhSHNone88%
Cyclohexyl ketonePhSHBF₃·OEt₂75%

(Basic) Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The cyclopropane protons appear as multiplets at δ 1.2–1.7 ppm (J = 4–6 Hz) .
    • The cyclohexyl group shows distinct axial/equatorial proton splitting (δ 1.4–2.1 ppm) .
    • The phenylthio group’s aromatic protons resonate at δ 7.1–7.3 ppm (meta/para substitution) .
  • FTIR :
    • Stretching vibrations for C-S (∼1294 cm⁻¹) and O-H (∼3300–3500 cm⁻¹) confirm thioether and alcohol moieties .
  • HRMS : Exact mass analysis (e.g., [M+Na]⁺) ensures molecular formula accuracy (e.g., C₁₆H₂₀OS requires m/z 276.1184) .

(Advanced) How does cyclopropane ring strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:
The cyclopropane ring’s high angle strain (∼60° vs. ideal 109.5°) enhances reactivity:

  • Nucleophilic Attack : Ring-opening occurs under acidic/basic conditions, forming intermediates for further functionalization. For example, cyclopropylmethanol derivatives undergo acid-catalyzed ring expansion to cyclobutane systems .
  • Electrophilic Substitution : The phenylthio group directs electrophiles to para positions via resonance stabilization, as seen in halogenation studies of analogous thioethers .
  • Kinetic Studies : Cycloalkyl phenyl ketones exhibit slower reduction rates (NaBH₄) with smaller rings (cyclopropyl vs. cyclohexyl), indicating steric hindrance and strain effects .

(Advanced) How can researchers resolve contradictions in reported spectroscopic data for cyclopropylmethanol derivatives?

Methodological Answer:
Discrepancies in NMR or FTIR data often arise from:

  • Solvent Effects : Polar solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. For example, hydroxyl protons in DMSO-d₆ appear downfield (δ 4.5–5.5 ppm) due to hydrogen bonding .
  • Dynamic Stereochemistry : Chair flipping in cyclohexyl groups causes axial-equatorial proton signal splitting; low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis .
  • Impurity Profiles : Side products (e.g., oxidized sulfoxides) may overlap signals. Use preparative HPLC or GC-MS to isolate pure fractions before characterization .

(Advanced) What structure-activity relationships (SAR) are relevant for pharmacological applications of this compound?

Methodological Answer:
While direct pharmacological data for this compound is limited, SAR from structurally related HEPT analogs ( ) suggests:

  • Cyclopropyl Moieties : Enhance metabolic stability by reducing cytochrome P450 oxidation compared to linear alkyl chains .
  • Phenylthio Groups : Improve binding affinity to hydrophobic pockets in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
  • Hydroxyl Positioning : The alcohol group’s spatial orientation impacts hydrogen-bonding interactions; molecular docking studies guide optimal positioning .

Table 2 : Key SAR Parameters for Cyclopropyl-Containing Inhibitors

Structural FeaturePharmacological ImpactReference
Cyclopropane Ring↑ Metabolic stability
Thioether Linker↑ Lipophilicity & target affinity
Hydroxyl Group↓ Toxicity via polar interactions

(Basic) What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 70–71°C for analogous compounds) .
  • Distillation : For liquid derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 100–120°C) minimizes thermal decomposition .

(Advanced) How do electronic effects of substituents on the phenylthio group modulate reactivity?

Methodological Answer:
Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring alter reactivity:

  • EWGs (e.g., -CF₃) : Increase electrophilicity of the sulfur atom, accelerating nucleophilic substitution (e.g., SN2 at the cyclopropane) .
  • EDGs (e.g., -OCH₃) : Stabilize transition states in cyclopropane ring-opening via resonance, as shown in kinetic studies of substituted thioethers .
  • Quantitative Analysis : Hammett plots (σ values) correlate substituent effects with reaction rates, guiding rational design .

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